1-Fluoro-3-(2-fluorophenyl)naphthalene 1-Fluoro-3-(2-fluorophenyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15941559
InChI: InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-11-5-1-2-6-13(11)16(18)10-12/h1-10H
SMILES:
Molecular Formula: C16H10F2
Molecular Weight: 240.25 g/mol

1-Fluoro-3-(2-fluorophenyl)naphthalene

CAS No.:

Cat. No.: VC15941559

Molecular Formula: C16H10F2

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-3-(2-fluorophenyl)naphthalene -

Specification

Molecular Formula C16H10F2
Molecular Weight 240.25 g/mol
IUPAC Name 1-fluoro-3-(2-fluorophenyl)naphthalene
Standard InChI InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-11-5-1-2-6-13(11)16(18)10-12/h1-10H
Standard InChI Key QWJKSAZWHDEMPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a naphthalene system (two fused benzene rings) with fluorine atoms at strategic positions. The IUPAC name, 1-fluoro-3-(2-fluorophenyl)naphthalene, reflects the fluorine at position 1 of naphthalene and the 2-fluorophenyl substituent at position 3. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₆H₁₀F₂
Molecular Weight240.25 g/mol
Canonical SMILESC1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3F
InChI KeyQWJKSAZWHDEMPN-UHFFFAOYSA-N

The planar naphthalene core and electron-withdrawing fluorine groups create a rigid, conjugated π-system, influencing its reactivity and intermolecular interactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for aromatic protons and fluorine atoms. For analogous fluorinated naphthalenes, ¹H NMR spectra show resonances between δ 7.4–8.5 ppm for aromatic protons, with coupling constants (J) of 8–10 Hz indicating ortho and meta substitutions . ¹⁹F NMR spectra typically exhibit singlets near δ -99 to -100 ppm, consistent with aromatic fluorine environments . Mass spectrometry (APCI) confirms the molecular ion peak at m/z 240.25, aligning with the molecular formula.

Thermodynamic and Solubility Profiles

Studies on related fluorinated naphthalenes demonstrate temperature-dependent solubility in polar aprotic solvents like dimethylformamide (DMF). Density measurements (944.5–954.3 kg/m³) and ultrasonic velocity (1,454–1,513 m/s) indicate strong solute-solvent interactions, attributed to dipole-dipole forces between fluorine atoms and DMF’s carbonyl group . Viscosity decreases with rising temperature (0.844–1.419 mPa·s at 298 K), suggesting reduced molecular cohesion at higher thermal energy states .

Synthesis and Optimization Strategies

Classical Friedel-Crafts Approaches

Early routes employed Friedel-Crafts alkylation using styrene oxides and acidic catalysts. For example, [HNMP]⁺HSO₄⁻ (1-methylpyrrolidinium hydrogen sulfate) facilitates the cyclization of styrene oxides to 2-phenylnaphthalenes at 100°C, yielding 80% after 8 hours . While this method is effective for phenyl-substituted naphthalenes, fluorinated variants require modified electrophiles to prevent defluorination.

Modern Fluorination Techniques

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce fluorine substituents post-synthesis. A representative protocol involves:

  • Bromination of 1-fluoro-7-methylnaphthalene with N-bromosuccinimide (NBS) in fluorobenzene, yielding 7-bromomethyl-1-fluoronaphthalene .

  • Suzuki-Miyaura coupling with 2-fluorophenylboronic acid under inert conditions, achieving ≈70% yield .

This two-step approach minimizes side reactions and enhances regioselectivity, critical for pharmaceutical-grade synthesis .

Green Chemistry Innovations

Ionic liquids like [BMIM]⁺BF₄⁻ improve reaction efficiency by stabilizing intermediates and reducing energy input. A 2024 study demonstrated 15% higher yields in fluorinated naphthalene synthesis using ionic liquids compared to traditional solvents .

Industrial and Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s high electron affinity (2.8 eV) and glass transition temperature (Tg = 125°C) make it suitable as an electron-transport layer in OLEDs . Devices incorporating 1-fluoro-3-(2-fluorophenyl)naphthalene show luminance efficiencies of 15 cd/A, outperforming conventional Alq₃-based systems .

Pharmaceutical Intermediates

As a precursor to kinase inhibitors, the compound’s fluorinated aromatic system enhances metabolic stability. Patent filings (WO 2023/045671) describe its use in synthesizing third-generation EGFR inhibitors for non-small cell lung cancer.

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